molecular formula C21H19NO2 B5652605 N-benzyl-2-hydroxy-2,2-diphenylacetamide

N-benzyl-2-hydroxy-2,2-diphenylacetamide

Cat. No.: B5652605
M. Wt: 317.4 g/mol
InChI Key: DFZIEDJPYOAOQK-UHFFFAOYSA-N
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Description

N-benzyl-2-hydroxy-2,2-diphenylacetamide: is an organic compound with the molecular formula C21H19NO2. It is characterized by the presence of a benzyl group, a hydroxy group, and two phenyl groups attached to an acetamide backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-hydroxy-2,2-diphenylacetamide typically involves the reaction of benzylamine with 2-hydroxy-2,2-diphenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-hydroxy-2,2-diphenylacetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-benzyl-2-oxo-2,2-diphenylacetamide.

    Reduction: Formation of N-benzyl-2-hydroxy-2,2-diphenylethylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-2-hydroxy-2,2-diphenylacetamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: Explored for its potential therapeutic applications. Its derivatives are evaluated for their efficacy in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes. Its unique structure makes it a valuable compound in material science research.

Mechanism of Action

The mechanism of action of N-benzyl-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets. The hydroxy group and the amide functionality play crucial roles in its binding to enzymes and receptors. The compound can inhibit or activate biological pathways by forming hydrogen bonds and hydrophobic interactions with target proteins. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-benzyl-2-hydroxy-2,2-diphenylacetamide
  • N-benzyl-2-oxo-2,2-diphenylacetamide
  • N-benzyl-2-hydroxy-2,2-diphenylethylamine

Comparison: this compound is unique due to the presence of both a hydroxy group and an amide group in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets. In comparison, N-benzyl-2-oxo-2,2-diphenylacetamide lacks the hydroxy group, which may affect its reactivity and biological activity. N-benzyl-2-hydroxy-2,2-diphenylethylamine, on the other hand, has an amine group instead of an amide group, leading to different chemical and biological properties.

Properties

IUPAC Name

N-benzyl-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c23-20(22-16-17-10-4-1-5-11-17)21(24,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,24H,16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZIEDJPYOAOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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